molecular formula C12H9N3 B1419859 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1168106-39-5

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1419859
M. Wt: 195.22 g/mol
InChI Key: XWMVYDXYOLGHBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine can involve various methods, including electrophilic substitution reactions. For instance, nucleophilic aromatic substitution and Suzuki coupling reactions have been employed to introduce substituents at different positions on the pyrrolo[2,3-d]pyrimidine ring .


Molecular Structure Analysis

The molecular structure of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolopyrimidine core with a phenyl group attached at the 4-position. The nitrogen atoms at positions 1 and 3 form part of the six-membered ring .


Chemical Reactions Analysis

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions. These include nucleophilic aromatic substitution and Suzuki coupling reactions. These reactions allow for the introduction of various functional groups at different positions on the pyrrolo[2,3-d]pyrimidine ring .


Physical And Chemical Properties Analysis

  • Spectral Data : IR (infrared) spectroscopy shows characteristic peaks for C=O and C=N bonds

Scientific Research Applications

Synthesis and Chemical Properties

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their synthesis and chemical properties. For instance, N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were prepared through a reaction involving phosphorus pentoxide, triethylamine hydrochloride, and arylamine hydrochloride, showcasing a method for synthesizing these compounds (Jørgensen et al., 1985). Additionally, the structure of a Pyrrolo[2,3-d]pyrimidine compound was determined using X-ray structure analysis, emphasizing the importance of structural analysis in understanding these compounds (Peters & Kollenz, 1981).

Biological Activities

  • Anti-inflammatory Activity : A study demonstrated that some pyrrolo[2,3-d]pyrimidine derivatives possess significant anti-inflammatory activities, indicating their potential use in treating inflammatory conditions (Mohamed et al., 2013).
  • Phosphodiesterase Inhibition : Pyrrolo[2,3-d]pyrimidine compounds have been found to inhibit cAMP-phosphodiesterase, suggesting potential applications in modulating cellular signaling pathways (Klumpp et al., 1989).
  • Anticancer and Radiosensitizing Agents : Certain pyrroles and pyrrolo[2,3-d]pyrimidines, particularly those with a sulfonamide moiety, have shown notable anticancer activities and potential as radiosensitizing agents (Ghorab et al., 2010).

Pharmaceutical Development

  • Inhibitors of Dihydrofolate Reductase : Synthesized 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidines have been evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, highlighting their potential pharmaceutical applications (Rosowsky et al., 2001).
  • Tyrosine Kinase Inhibition : A class of 5,7-diphenyl-pyrrolo[2,3d]pyrimidines has been identified as potent inhibitors of the tyrosine kinase c-Src, indicating their potential in cancer therapy (Missbach et al., 2000).
  • Adenosine Receptor Antagonists : Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their affinity to adenosine receptors, suggesting their use in targeting specific receptor subtypes (Hess et al., 2000).

properties

IUPAC Name

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVYDXYOLGHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

A mixture of phenylboronic acid (1.59 g, 13.0 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 6.51 mmol), sodium carbonate (1.38 g, 13.0 mmol), PdCl2(dppf) (113 mg, 0.138 mmol) in dioxane (20 mL) and water (5 mL) was purged with argon gas for 10 minutes and then heated by microwave irradiation at 150° C. for 1 hour. Brine was added to the reaction mixture and the organic layer was separated. The aqueous layer was then extracted with ethyl acetate (×3) and the organic layers were combined and dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by silica chromatography eluting with 10-80% ethyl acetatehexane to afford 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a light brown solid. LRMS (ESI) calc'd for C12H9N3 [M]+: 195, found 195.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
L Pieterse, RM Beteck, B Baratte, OJ Jesumoroti… - Chemico-Biological …, 2021 - Elsevier
Protein kinases, including CDK9/CyclinT and Haspin, are regarded as potential drug targets in cancer therapy. Findings from a previous study suggested 7-azaindole as a privileged …
Number of citations: 1 www.sciencedirect.com
M Krömer, M Klečka, L Slavětínská… - European Journal of …, 2014 - Wiley Online Library
A new chemoselective synthesis of pyrrolo[2,3‐d]pyrimidines (7‐deazapurines) bearing two different aryl groups at positions 4 and 5 was developed based on two orthogonal cross‐…
S Kurup, B McAllister, P Liskova, T Mistry… - Journal of enzyme …, 2018 - Taylor & Francis
Simultaneous inhibition of multiple kinases has been suggested to provide synergistic effects on inhibition of tumour growth and resistance. This study describes the design, synthesis …
Number of citations: 24 www.tandfonline.com
F Wu, H Li, Q An, Y Sun, J Yu, W Cao, P Sun… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 4 www.sciencedirect.com
J Dodonova, L Skardziute, K Kazlauskas, S Jursenas… - Tetrahedron, 2012 - Elsevier
A simple and facile synthesis of novel 4-aryl-2-chloro-, 2,4-diaryl- and 2,4,7-triarylpyrrolo[2,3-d]pyrimidines with various aryl and heteroaryl assemblies in the heterocyclic framework by …
Number of citations: 43 www.sciencedirect.com
M Klečka, L Poštová Slavětínská… - European Journal of …, 2015 - Wiley Online Library
A general access to 4‐substituted 6‐arylpyrrolo[2,3‐d]pyrimidine (6‐substituted 8‐aryl‐7‐deazapurine derivatives) was developed based on iridium‐catalyzed C–H borylations of …
SJ Kaspersen, E Sundby, C Charnock, BH Hoff - Bioorganic chemistry, 2012 - Elsevier
A series 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines (43 compounds), some of which are epidermal growth factor tyrosine kinase inhibitors, were tested for their protozoal toxicity using an …
Number of citations: 28 www.sciencedirect.com
NJ van Vuuren, HDJ van Rensburg, G Terre'Blanche… - Molecular Diversity, 2022 - Springer
In a pilot study, eleven pyrrolopyridine and pyrrolopyrimidine derivatives (specifically, 7-azaindole and 7-deazapurine derivatives) were synthesised by Suzuki cross-coupling reactions …
Number of citations: 3 link.springer.com
M Liu, Z Mao, Y Jiang, Z Zhang, X Zhang - Tetrahedron Letters, 2022 - Elsevier
A simple and efficient methodology was developed for the direct ortho C single bond H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Aryl iodides are chosen as an arylating reagent …
Number of citations: 2 www.sciencedirect.com
Y Jiang, Z Mao, Y Guan, H Pan, X Zhang - Tetrahedron Letters, 2022 - Elsevier
Ru-catalyzed direct C–H amidation of pyrrolo[2,3-d]pyrimidine derivatives was developed using sulfonyl azides as the amino source in a mild, efficient and highly chemoselective …
Number of citations: 2 www.sciencedirect.com

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